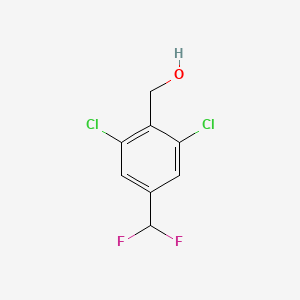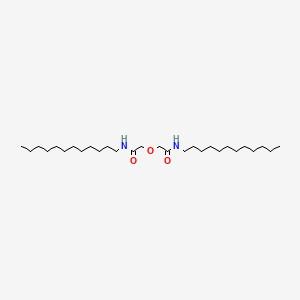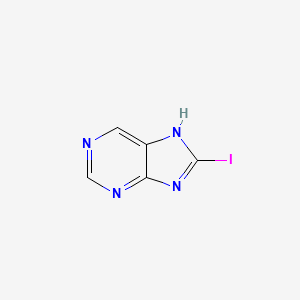
8-iodo-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodo-7H-purine is a halogenated purine derivative, characterized by the substitution of an iodine atom at the 8th position of the purine ring Purines are a class of heterocyclic aromatic organic compounds, which are essential components of nucleic acids (DNA and RNA)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-iodo-7H-purine typically involves the nucleophilic displacement of a chloro- or mercapto- function by iodide ion. This method has been found to be most successful for introducing iodine into the purine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel to facilitate the halogenation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Iodo-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) and solvents such as DMF are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3), are employed in organic solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine can yield 8-amino-7H-purine derivatives, while coupling with aryl halides can produce biaryl compounds.
Aplicaciones Científicas De Investigación
8-Iodo-7H-purine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-iodo-7H-purine involves its interaction with purine nucleoside phosphorylase, an enzyme that catalyzes the phosphorolytic breakdown of nucleosides . By inhibiting this enzyme, this compound can disrupt nucleic acid metabolism, leading to antiproliferative effects in cancer cells and antiviral activity . The compound’s ability to form stable complexes with nucleic acids also contributes to its biological activity.
Comparación Con Compuestos Similares
8-Bromo-7H-purine: Similar to 8-iodo-7H-purine but with a bromine atom at the 8th position.
8-Chloro-7H-purine: Contains a chlorine atom at the 8th position.
8-Aza-7-deazapurine: A structural analog where the nitrogen atom replaces the carbon at the 8th position.
Uniqueness: this compound is unique due to the large size and high electronegativity of the iodine atom, which can significantly influence the compound’s reactivity and biological interactions. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
28128-18-9 |
|---|---|
Fórmula molecular |
C5H3IN4 |
Peso molecular |
246.01 g/mol |
Nombre IUPAC |
8-iodo-7H-purine |
InChI |
InChI=1S/C5H3IN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) |
Clave InChI |
RDNNQPYPXUYANO-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)N=C(N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


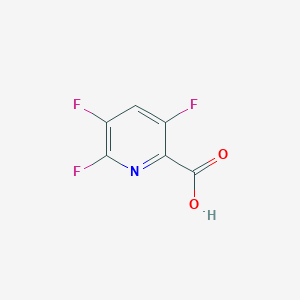
![Pyrrolo[1,2-b]pyridazin-6-ylmethanamine](/img/structure/B13029539.png)
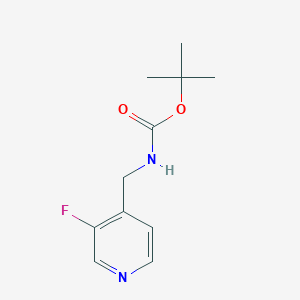

![{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol](/img/structure/B13029550.png)

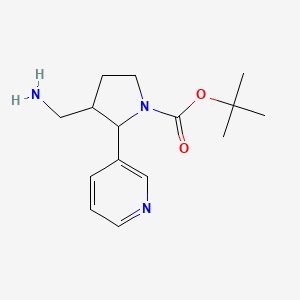
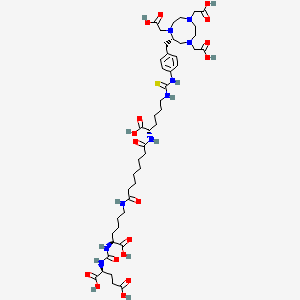
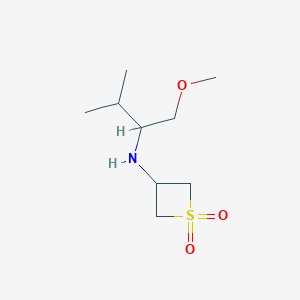

![Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)
![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)
